Cas no 6951-70-8 (2'-Amino-4',5'-dichloroacetophenone)

2'-Amino-4',5'-dichloroacetophenone is a chlorinated acetophenone derivative featuring an amino substituent at the 2' position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its dichloro-substituted aromatic ring enhances reactivity, facilitating selective functionalization, while the amino group offers a handle for further derivatization. The compound’s structural features make it valuable for constructing complex heterocycles or as a precursor in medicinal chemistry. High purity grades are available to ensure consistency in synthetic applications. Proper handling is advised due to potential reactivity hazards.
2'-Amino-4',5'-dichloroacetophenone structure
6951-70-8 structure
Product Name:2'-Amino-4',5'-dichloroacetophenone
CAS No:6951-70-8
MF:C8H7Cl2NO
MW:204.053280115128
CID:522423
PubChem ID:242947
Update Time:2025-11-01

2'-Amino-4',5'-dichloroacetophenone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-amino-4,5-dichlorophenyl)-
    • 1-(2-amino-4,5-dichlorophenyl)ethanone
    • 1-(2-amino-4,5-dichloro-phenyl)-ethanone
    • 1-(2-Amino-4,5-dichlor-phenyl)-aethanon
    • 2-amino-4,5-dichloroacetophenone
    • 2-Amino-4.5-dichlor-acetophenon
    • 4.5-Dichlor-2-amino-acetophenon
    • AC1L6AIJ
    • AC1Q3LJX
    • AR-1B0390
    • CTK5D0247
    • KST-1B8927
    • NSC52065
    • SureCN4591470
    • EN300-672875
    • SB78024
    • A9194
    • G11542
    • AKOS015841024
    • 6951-70-8
    • NSC-52065
    • DTXSID40287656
    • 1-(2-amino-4,5-dichlorophenyl)ethan-1-one
    • 1-(2-amino-4,5-dichlorophenyl)-Ethanone
    • SCHEMBL4591470
    • DB-102515
    • 2'-Amino-4',5'-dichloroacetophenone
    • Inchi: 1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
    • InChI Key: BADCOFLZDWJCOV-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C(C)=O)C=1)N)Cl

Computed Properties

  • Exact Mass: 202.99061
  • Monoisotopic Mass: 202.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

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2'-Amino-4',5'-dichloroacetophenone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:6951-70-8)2'-Amino-4',5'-dichloroacetophenone
Order Number:A9194
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:09
Price ($):374.0
Email:sales@amadischem.com

Additional information on 2'-Amino-4',5'-dichloroacetophenone

Professional Introduction to 2'-Amino-4',5'-dichloroacetophenone (CAS No. 6951-70-8)

2'-Amino-4',5'-dichloroacetophenone, identified by its Chemical Abstracts Service (CAS) number 6951-70-8, is a significant intermediate compound in the field of pharmaceutical and fine chemical synthesis. This compound, featuring a chlorinated aromatic structure with an amino and acetoxy functional group, has garnered attention due to its versatile applications in organic synthesis and medicinal chemistry. Its unique molecular framework makes it a valuable precursor in the development of various pharmacologically active agents.

The structural motif of 2'-Amino-4',5'-dichloroacetophenone consists of a benzene ring substituted with chlorine atoms at the 4' and 5' positions, coupled with an amino group at the 2' position and an acetoxy group at the 3' position. This arrangement imparts distinct reactivity patterns, making it a preferred building block for constructing more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and cross-coupling processes, which are pivotal in drug discovery and material science.

In recent years, research focusing on 2'-Amino-4',5'-dichloroacetophenone has expanded into several promising areas. One notable application lies in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For instance, derivatives of this compound have been explored as intermediates in the preparation of kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. The chloro substituents enhance electrophilicity, facilitating further functionalization into more sophisticated pharmacophores.

Moreover, advancements in green chemistry have prompted investigations into sustainable synthetic routes for 2'-Amino-4',5'-dichloroacetophenone. Researchers have developed catalytic methods that minimize waste and improve yields, aligning with global efforts to reduce environmental impact. These innovations not only enhance efficiency but also make the compound more accessible for industrial-scale production. Such developments underscore the importance of 2'-Amino-4',5'-dichloroacetophenone as a cornerstone in modern chemical manufacturing.

The compound's utility extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features allow for modifications that yield products with specific biological activities, such as herbicides or fungicides. By leveraging its reactivity, chemists can design molecules that interact selectively with biological targets, improving efficacy while reducing side effects. This adaptability highlights the compound's broad applicability across multiple industries.

Recent studies have also highlighted the role of 2'-Amino-4',5'-dichloroacetophenone in material science. Its ability to form stable complexes with metal ions has led to novel applications in catalysis and luminescent materials. These findings open new avenues for developing advanced materials with tailored properties, further demonstrating the compound's versatility.

In conclusion, 2'-Amino-4',5'-dichloroacetophenone (CAS No. 6951-70-8) remains a pivotal intermediate in synthetic chemistry. Its unique structural attributes enable diverse transformations, making it indispensable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new applications and sustainable synthetic methods, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6951-70-8)2'-Amino-4',5'-dichloroacetophenone
A9194
Purity:99%
Quantity:1g
Price ($):374.0
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